molecular formula C9H10N2O2 B8522927 2-Amino-5,6-dimethoxybenzonitrile

2-Amino-5,6-dimethoxybenzonitrile

Cat. No.: B8522927
M. Wt: 178.19 g/mol
InChI Key: ANRJWOZNBIVNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,11H2,1-2H3

InChI Key

ANRJWOZNBIVNID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (8.70 g, 156 mmol) was added to a suspension of (9.30 g, 44.5 mmol) of 2-nitro-5,6-dimethoxybenzonitrile in an acetic acid (30 ml) and 2-propanol (30 ml) mixture. The mildly exothermic reaction which resulted was allowed to reach 100° and a gentle reflux was maintained for 1 hour with application of heat. Charcoal (10 g) was added, the reaction mixture filtered, and the solid residue obtained was washed with hot 2-propanol (100 ml). The combined filtrates were evaporated to an oily residue which was redissolved in CHCl3 and washed with 5% aqueous NaHCO3 and saturated aqueous NaCl solution. The CHCl3 phase was dried with Na2SO4 and evaporated in vacuo to yield 7.0 g (88.4%) of the target compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.7 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
88.4%

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